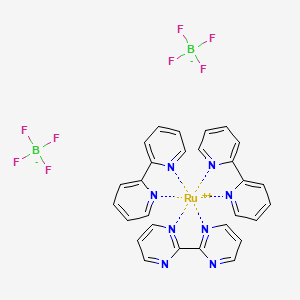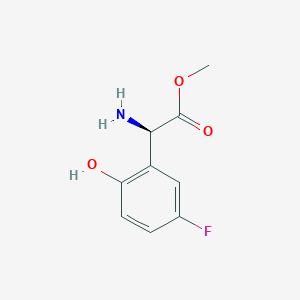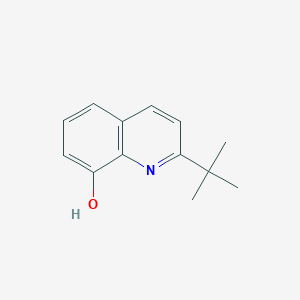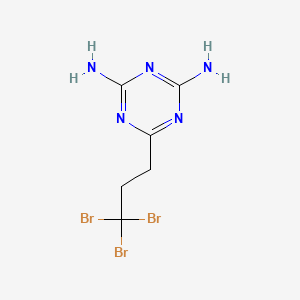
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C6H7Br3N5 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with 3,3,3-tribromopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include triazine oxides and other higher oxidation state compounds.
Reduction Reactions: Products include partially or fully hydrogenated triazine derivatives.
Scientific Research Applications
6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The tribromopropyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The triazine ring can also interact with various receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine:
6-(3,3,3-Trichloropropyl)-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with chlorine atoms instead of bromine.
6-(3,3,3-Trifluoropropyl)-1,3,5-triazine-2,4-diamine: This compound has fluorine atoms instead of bromine.
Uniqueness
The presence of the tribromopropyl group in 6-(3,3,3-Tribromopropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties. The bromine atoms increase the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in chemical biology and medicinal chemistry research.
Properties
CAS No. |
62160-38-7 |
|---|---|
Molecular Formula |
C6H8Br3N5 |
Molecular Weight |
389.87 g/mol |
IUPAC Name |
6-(3,3,3-tribromopropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H8Br3N5/c7-6(8,9)2-1-3-12-4(10)14-5(11)13-3/h1-2H2,(H4,10,11,12,13,14) |
InChI Key |
NFTZMPBDLXUMMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


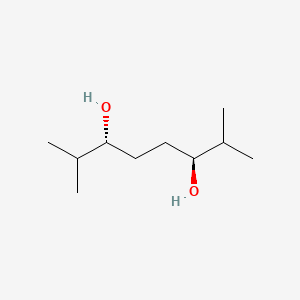
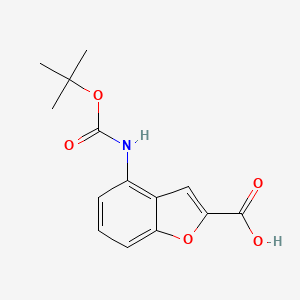

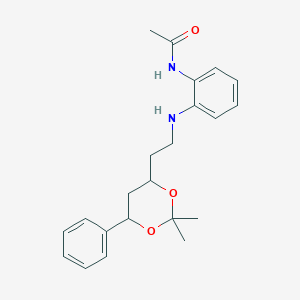
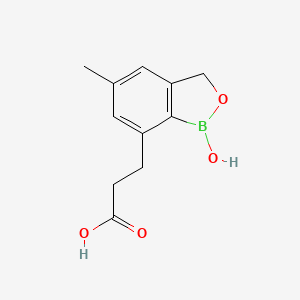

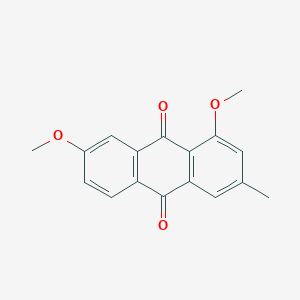
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
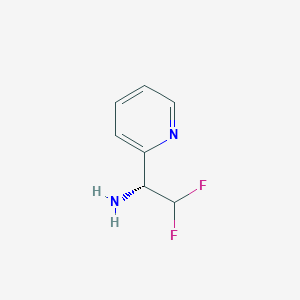
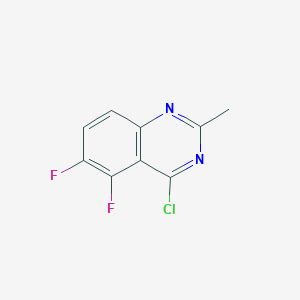
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
